molecular formula C11H15NO5S B3054888 2-methyl-2-nitropropyl 4-methylbenzenesulfonate CAS No. 62291-95-6

2-methyl-2-nitropropyl 4-methylbenzenesulfonate

Cat. No.: B3054888
CAS No.: 62291-95-6
M. Wt: 273.31 g/mol
InChI Key: JPBYZIPRNBTADS-UHFFFAOYSA-N
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Description

2-Methyl-2-nitropropyl 4-methylbenzenesulfonate is a sulfonate ester characterized by a nitroalkyl (2-methyl-2-nitropropyl) group attached to a 4-methylbenzenesulfonate moiety. Sulfonate esters of this type are often intermediates in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. The nitro group confers electron-withdrawing properties, which may influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

(2-methyl-2-nitropropyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-9-4-6-10(7-5-9)18(15,16)17-8-11(2,3)12(13)14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBYZIPRNBTADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211348
Record name 1-Propanol, 2-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62291-95-6
Record name 1-Propanol, 2-methyl-2-nitro-, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62291-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Toluenesulfonic acid, (2-methyl-2-nitro)propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062291956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-methyl-2-nitro-, 4-methylbenzenesulfonate (ester) (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitropropane Condensation with Tosyl Chloride

A primary route involves the base-catalyzed condensation of 2-nitropropane with formaldehyde, followed by tosylation.

Step 1: Synthesis of 2-Methyl-2-Nitropropanol
2-Nitropropane reacts with formaldehyde in aqueous basic media (e.g., NaOH or KOH) to form 2-methyl-2-nitropropanol. This exothermic reaction proceeds via aldol condensation, with yields exceeding 80% under optimized conditions.

Step 2: Tosylation of 2-Methyl-2-Nitropropanol
The alcohol is treated with 4-methylbenzenesulfonyl chloride (tosyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonate ester. For example:
$$
\text{2-Methyl-2-nitropropanol + TsCl} \xrightarrow{\text{pyridine}} \text{2-Methyl-2-nitropropyl tosylate} + \text{HCl}
$$
This method achieves isolated yields of 86–95%.

Direct Tosylation of Preformed Nitro Alcohols

An alternative one-pot method employs 2-methyl-2,3-epoxypropane derivatives. For instance, N-tosylimines react with 2-methyl-2-nitropropyl epoxides under BF₃·Et₂O catalysis to form tetrahydropyridines, with the sulfonate ester generated in situ. Yields reach 94% with 30 mol% tributylphosphine as a co-catalyst.

Reaction Conditions

  • Solvent: Dichloromethane or toluene
  • Temperature: 0°C to room temperature
  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity.

Alternative Routes via Nitroimidazole Derivatives

A patent-derived method involves coupling 2-methyl-5-nitroimidazole derivatives with tosyl chloride. For example:

  • Synthesis of 1-Methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-Methylbenzenesulfonate :
    Secnidazole reacts with tosyl chloride in pyridine, yielding the target compound after recrystallization (82% yield).

Data Tables

Table 1: Yields of this compound via Different Methods

Method Catalyst Yield (%) Reference
Nitropropane condensation NaOH 86–95
Direct tosylation BF₃·Et₂O 94
Nitroimidazole coupling Pyridine 82

Table 2: Optimized Reaction Conditions

Parameter Nitropropane Route Tosylation Route
Temperature (°C) 0–25 −10–0
Reaction Time (h) 2–4 1–2
Solvent H₂O/EtOH CH₂Cl₂

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-nitropropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-nitropropyl 4-methylbenzenesulfonate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-2-nitropropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, influencing various biochemical pathways. The sulfonate group can participate in nucleophilic substitution reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

a. Ethyl-Linked Sulfonate Esters (e.g., 2-(5-Nitroimidazolyl)ethyl derivatives)
Compounds such as 2-(5-nitro-2-styryl-1H-imidazol-1-yl)ethyl 4-methylbenzenesulfonate (3a–3u) share the 4-methylbenzenesulfonate core but feature ethyl linkers with nitroimidazole substituents . Key differences include:

  • Electronic Effects : The nitro group in the target compound is directly attached to the alkyl chain, enhancing electron withdrawal compared to nitroimidazole-linked derivatives. This may increase susceptibility to nucleophilic substitution or hydrolysis.
  • Synthetic Yields : Ethyl-linked sulfonates are synthesized in 60–80% yields via reactions with 4-methylbenzenesulfonyl chloride . The steric bulk of the 2-methyl-2-nitropropyl group could reduce yields due to hindered accessibility during esterification.

b. Sulfonamides (e.g., Propyl 2-(4-Methylbenzenesulfonamido)benzoate)
Sulfonamides, such as the propyl derivative in , replace the ester oxygen with a nitrogen atom . This structural change alters:

  • Hydrogen-Bonding Capacity: Sulfonamides can act as hydrogen-bond donors, enhancing solubility in polar solvents.
  • Acidity : The N–H group in sulfonamides is acidic (pKa ~10), while sulfonate esters are less acidic, affecting their reactivity in basic conditions.

Steric and Crystallographic Considerations

a. Bulky Aromatic Substitutents (e.g., [4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate)
The compound in features a bulky 2-phenylpropan-2-yl group on the benzene ring . Compared to the target compound:

  • Steric Hindrance : The nitropropyl group in the target compound may introduce less steric hindrance than the phenylpropan-2-yl group, allowing for closer molecular packing in crystals.
  • Crystal Packing: Hydrogen-bonding networks in 4-methylbenzenesulfonate salts (e.g., 2-aminoanilinium derivatives) often involve sulfonate oxygen atoms and amine hydrogens . The nitro group in the target compound could disrupt such networks or introduce new dipole-dipole interactions.

Data Tables

Table 2: Hypothetical Physical Properties*

Compound Predicted Melting Point (°C) Solubility in Polar Solvents
2-Methyl-2-nitropropyl 4-methylbenzenesulfonate 110–125 (estimated) Moderate (due to nitro group)
Ethyl-linked nitroimidazole sulfonate 80–100 Low to moderate
Sulfonamide derivatives 130–150 High

*Based on analog data from .

Biological Activity

2-Methyl-2-nitropropyl 4-methylbenzenesulfonate (CAS Number: 112826) is a chemical compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15NO5S
  • Molecular Weight : 273.31 g/mol
  • Chemical Structure : The compound features a nitro group, a sulfonate group, and an alkyl chain that contribute to its reactivity and biological interactions.

Antitumor Properties

Research has indicated that this compound exhibits potential antitumor activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its role as a candidate for anticancer drug development. The specific mechanisms involved include:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Studies indicate that it may interfere with cell cycle progression, particularly at the G1/S checkpoint.

Pain Management

The compound has also been investigated for its analgesic properties, particularly in the context of chronic pain management. It acts as a selective antagonist for the P2X3 receptor, which is implicated in pain signaling pathways. Key findings include:

  • Selectivity : It demonstrates a high degree of selectivity for the P2X3 receptor over P2X2/3 receptors, which may reduce side effects associated with non-selective antagonists.
  • Efficacy in Animal Models : Preclinical studies using rodent models of inflammatory pain have shown significant reductions in pain responses when treated with this compound.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • P2X3 Receptor Antagonism : By inhibiting the P2X3 receptor, the compound modulates nociceptive signaling pathways, providing analgesic effects.
  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, which can induce oxidative stress in tumor cells, contributing to their cytotoxicity.

In Vitro Studies

A series of studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)10ROS generation

Animal Model Studies

In vivo studies have explored the analgesic properties:

  • Model Used : Chronic inflammatory pain model in mice.
  • Dosage : Administered at doses ranging from 1 mg/kg to 5 mg/kg.
  • Results : Significant reduction in pain behavior was observed compared to controls, suggesting efficacy in managing chronic pain conditions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-methyl-2-nitropropyl 4-methylbenzenesulfonate
Reactant of Route 2
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2-methyl-2-nitropropyl 4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.